molecular formula C18H15ClO5S B14285604 CID 71340577 CAS No. 128094-70-2

CID 71340577

Katalognummer: B14285604
CAS-Nummer: 128094-70-2
Molekulargewicht: 378.8 g/mol
InChI-Schlüssel: DUEBBPILHDNLHR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the PubChem CID 71340577 is a chemical entity with significant scientific interest

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CID 71340577 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

The compound with CID 71340577 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Wissenschaftliche Forschungsanwendungen

The compound with CID 71340577 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of the compound with CID 71340577 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and signal transduction. Detailed studies on the molecular targets and pathways provide insights into the compound’s potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 71340577 include those with related chemical structures and properties. Examples of such compounds can be found in chemical databases like PubChem, where they are grouped based on structural similarities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Comparative studies with similar compounds highlight its advantages, such as higher potency, selectivity, or stability.

Conclusion

The compound with this compound is a versatile chemical entity with significant potential in various scientific fields. Its unique properties, diverse applications, and detailed understanding of its preparation, reactions, and mechanism of action make it a valuable subject of ongoing research and development.

Eigenschaften

CAS-Nummer

128094-70-2

Molekularformel

C18H15ClO5S

Molekulargewicht

378.8 g/mol

InChI

InChI=1S/C18H15OS.ClHO4/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

DUEBBPILHDNLHR-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[S+](=O)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.